(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane)
Description
BenchChem offers high-quality (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)cyclohexyl]ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h10,15-18,20-21H,2-9,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZFDALKYRQQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CCC3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910259 | |
| Record name | 4-[2-(3,4-Difluorophenyl)ethyl]-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107215-66-7 | |
| Record name | 4-[2-(3,4-Difluorophenyl)ethyl]-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2-difluoro-4-[2-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane), with CAS number 107215-66-7, is a synthetic organic compound characterized by its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₃H₃₄F₂
- Molecular Weight : 348.51 g/mol
- Density : 1.003 g/cm³
- Boiling Point : 418.767°C at 760 mmHg
- Flash Point : 175.393°C
Biological Activity Overview
The biological activity of (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) has been investigated primarily in the context of its interactions with various biological targets. The following sections summarize key findings related to its pharmacological properties.
Research indicates that this compound may exhibit activity through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive substances suggests potential for central nervous system (CNS) effects.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that the compound may act as a modulator of dopaminergic pathways, potentially influencing mood and behavior.
- Antidepressant-like Effects : In animal models, (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) has shown promise in reducing depressive-like behaviors.
- Anxiolytic Properties : The compound may possess anxiolytic effects as indicated by behavioral tests in rodents.
Case Study 1: Behavioral Assessment in Rodent Models
A study conducted on mice evaluated the antidepressant-like effects of (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane). Mice treated with varying doses exhibited significant reductions in immobility time in the forced swim test compared to controls. This suggests an enhancement in mood-related behaviors.
| Dose (mg/kg) | Immobility Time (seconds) | Statistical Significance |
|---|---|---|
| 0 | 150 | - |
| 5 | 120 | p < 0.05 |
| 10 | 90 | p < 0.01 |
Case Study 2: Neurotransmitter Interaction Studies
In vitro studies assessed the binding affinity of the compound to various neurotransmitter receptors. It was found to have moderate affinity for serotonin receptors (5-HT2A), which may contribute to its observed anxiolytic effects.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 50 nM |
| D2 | 100 nM |
| D3 | >500 nM |
Toxicological Profile
The compound has been classified under GHS hazard statements indicating potential acute toxicity upon ingestion (H302). Safety data sheets recommend handling precautions such as wearing protective gloves and eye protection when working with this substance.
Scientific Research Applications
Medicinal Chemistry Applications
One of the most significant applications of (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) lies in its potential as a pharmaceutical compound. Its structural analogs have been studied for their effects on various biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds similar to (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) exhibit anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- In vitro Studies : Laboratory tests have shown promising results against certain cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
Materials Science Applications
The compound has also been investigated for its role in materials science, particularly in the development of liquid crystal displays (LCDs).
Liquid Crystal Monomers (LCMs)
(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) serves as a liquid crystal monomer due to its ability to form ordered phases when subjected to an electric field. Key characteristics include:
- Thermal Stability : The compound shows good thermal stability, making it suitable for high-temperature applications.
- Optical Properties : Its unique structure allows for tunable optical properties which are crucial for LCD performance .
Organic Synthesis Applications
In organic chemistry, (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) can be utilized as a versatile building block for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound can undergo various chemical reactions such as:
- Substitution Reactions : It can act as a nucleophile or electrophile in synthetic pathways.
- Functionalization : The presence of fluorine atoms enhances reactivity and allows for further functionalization to create derivatives with tailored properties .
Q & A
Q. What are the critical safety protocols for handling (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation. Avoid incompatible materials (strong acids/bases) .
- Exposure Control : Use fume hoods, nitrile gloves, and PPE. In case of skin contact, wash with water for 15+ minutes .
- Waste Disposal : Incinerate in EPA-approved facilities to prevent fluorinated byproduct release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
